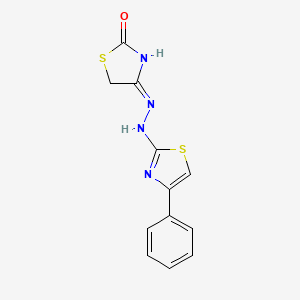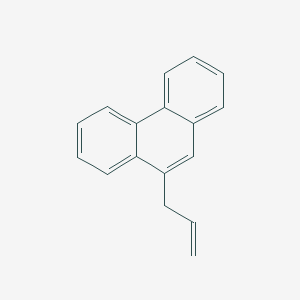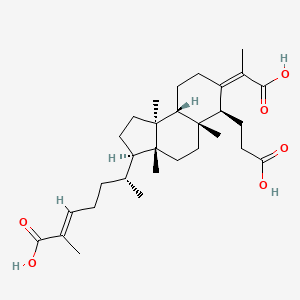
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is a triterpenoid compound derived from the fruiting bodies of the mushroom Russula lepida . It is known for its potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose homeostasis . This compound has garnered interest due to its potential therapeutic applications in treating diabetes and obesity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid typically involves the extraction and purification from natural sources such as Russula lepida . The compound can be isolated using chromatographic techniques, followed by structural elucidation through spectroscopic methods
Industrial Production Methods
Industrial production of this compound is not widely established, primarily due to its natural occurrence and the complexity of its structure. The focus remains on extraction from natural sources rather than synthetic production .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid involves the inhibition of PTP1B . By binding to the active site of the enzyme, the compound prevents the dephosphorylation of insulin receptor substrates, thereby enhancing insulin signaling and improving glucose uptake . This mechanism is particularly relevant in the context of diabetes and obesity, where impaired insulin signaling is a key pathological feature .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Secocucurbita-4,24-diene-3,26-dioic acid
- 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid methyl ester
Uniqueness
This compound is unique due to its specific inhibitory activity against PTP1B without exhibiting cytotoxicity . This distinguishes it from other similar compounds that may have broader or less specific biological activities .
Propiedades
Fórmula molecular |
C30H46O6 |
|---|---|
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
(E,6R)-6-[(3R,3aR,5aS,6S,7Z,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O6/c1-18(8-7-9-19(2)26(33)34)22-14-15-30(6)24-12-10-21(20(3)27(35)36)23(11-13-25(31)32)28(24,4)16-17-29(22,30)5/h9,18,22-24H,7-8,10-17H2,1-6H3,(H,31,32)(H,33,34)(H,35,36)/b19-9+,21-20-/t18-,22-,23-,24-,28+,29-,30+/m1/s1 |
Clave InChI |
MLKGNOBMWJPGDM-VXQZCMIRSA-N |
SMILES isomérico |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC/C(=C(\C)/C(=O)O)/[C@H]3CCC(=O)O)C)C)C |
SMILES canónico |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3(C2CCC(=C(C)C(=O)O)C3CCC(=O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14870401.png)
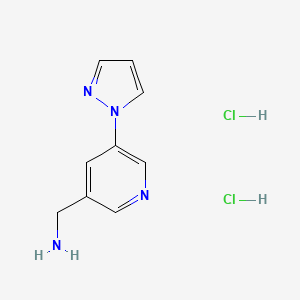
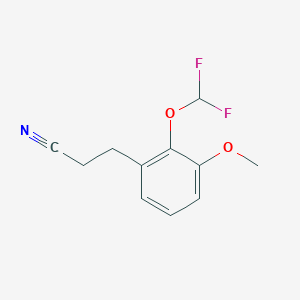
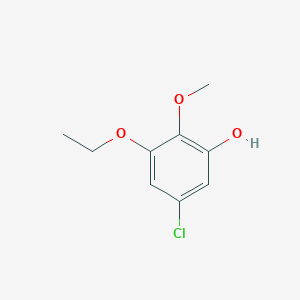
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B14870431.png)

![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
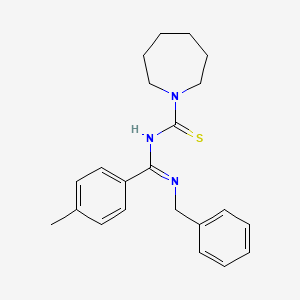
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
